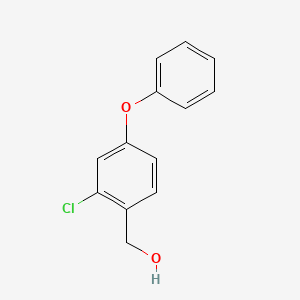

(2-Chloro-4-phenoxyphenyl)methanol

Description

(2-Chloro-4-phenoxyphenyl)methanol is a chlorinated aromatic alcohol featuring a phenoxy group at the para position and a chlorine atom at the ortho position of the benzene ring, with a hydroxymethyl (-CH$_2$OH) substituent. For instance, derivatives of similar chlorinated phenylmethanols are explored in solid forms for drug development, as seen in a 2023 patent application describing pyrrolopyrimidinone-based therapeutics .

Properties

Molecular Formula |

C13H11ClO2 |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

(2-chloro-4-phenoxyphenyl)methanol |

InChI |

InChI=1S/C13H11ClO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2 |

InChI Key |

XLYOSMZEALUBER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-4-phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a chlorinated benzene compound under basic conditions to form the desired product . Another method involves the reduction of 2-chloro-4-phenoxybenzaldehyde using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2-Chloro-4-phenoxyphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of (2-Chloro-4-phenoxyphenyl)methanol can be contextualized by comparing it to analogs with variations in substituents, aromatic rings, or functional groups. Below is a detailed analysis supported by data from patents, chemical databases, and research reports.

Substituent Effects: Chlorine and Phenoxy vs. Methyl and Phenyl Groups

- (2-Chloro-4-methylphenyl)(phenyl)methanol (CAS 1698454-23-7): Molecular Formula: C${14}$H${13}$ClO Molar Mass: 232.71 g/mol Key Differences: Replacing the phenoxy group with a methyl and phenyl moiety reduces steric bulk and alters electronic properties.

- (2,4-Difluorophenyl)(phenyl)methanol (CAS 182192-95-6): Molecular Formula: C${13}$H${10}$F$_2$O Molar Mass: 220.22 g/mol Key Differences: Fluorine atoms at positions 2 and 4 introduce stronger electronegativity, increasing polarity and hydrogen-bonding capacity compared to chlorine. This may improve bioavailability in pharmaceutical applications .

Functional Group Variations

- (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0): Molecular Formula: C${10}$H$8$ClN$_2$O Molar Mass: 206.64 g/mol Key Differences: The oxazole ring and methanamine group introduce nitrogen-based functionality, enhancing hydrogen-bonding interactions. This structural shift likely increases metabolic stability compared to the alcohol group in this compound .

Pharmaceutical Relevance

- The 2023 patent highlights derivatives of (2-Chloro-4-phenoxyphenyl)methanone (a ketone analog) as intermediates in synthesizing pyrrolopyrimidinone compounds with antiviral or anticancer activity. The hydroxymethyl group in the methanol derivative may improve solubility for drug formulation compared to the ketone .

- A 2024 report on anti-cancer drug development references structurally complex chlorinated phenylmethanols, suggesting their role in targeting kinase inhibitors or epigenetic regulators .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C${13}$H${11}$ClO$_2$ | 234.68 | 2-Cl, 4-phenoxy, -CH$_2$OH | Pharmaceutical intermediates |

| (2-Chloro-4-methylphenyl)(phenyl)methanol | C${14}$H${13}$ClO | 232.71 | 2-Cl, 4-methyl, phenyl | Agrochemical synthesis |

| (2,4-Difluorophenyl)(phenyl)methanol | C${13}$H${10}$F$_2$O | 220.22 | 2-F, 4-F, -CH$_2$OH | Bioactive molecule development |

| (2-(4-Chlorophenyl)oxazol-4-yl)methanamine | C${10}$H$8$ClN$_2$O | 206.64 | 4-Cl, oxazole, -CH$2$NH$2$ | Kinase inhibitor intermediates |

Research Findings and Implications

- Solubility and Stability: The phenoxy group in this compound contributes to lower water solubility compared to fluorine-substituted analogs but enhances lipid membrane permeability, a critical factor in CNS-targeting drugs .

- Synthetic Utility: Chlorinated phenylmethanols serve as versatile intermediates. For example, the methanol group can be oxidized to a ketone or esterified for further derivatization, as demonstrated in the synthesis of pyrrolopyrimidinone scaffolds .

- Toxicity Considerations: Chlorinated aromatics like 4-chloro-2-methylphenol (cited in a 2002 OECD report) exhibit moderate environmental persistence, suggesting that this compound may require biodegradability studies for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.